4-Hydroxybenzoylecgonine
Description
4-Hydroxybenzoylecgonine is a metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is excreted in the urine of cocaine users after processing in the liver .
Molecular Structure Analysis
The molecular formula of this compound is C16H19NO5 . The IUPAC name is (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid . The molecular weight is 305.32 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 305.32 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . The exact mass is 305.12632271 g/mol .
Properties
IUPAC Name |
(1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-17-10-4-7-12(17)14(15(19)20)13(8-10)22-16(21)9-2-5-11(18)6-3-9/h2-3,5-6,10,12-14,18H,4,7-8H2,1H3,(H,19,20)/t10-,12+,13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOOTRIURAVHGP-AHLTXXRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745452 | |
Record name | (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90899-22-2 | |
Record name | (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Hydroxybenzoylecgonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4'-hydroxybenzoylecgonine in cocaine metabolism?
A1: 4'-Hydroxybenzoylecgonine is identified as the major arylhydroxy metabolite of cocaine found in the urine of cocaine users. [, , ] This means that after cocaine is consumed, the human body metabolizes it, and a significant portion is converted into 4'-hydroxybenzoylecgonine, which is then excreted in urine.
Q2: How does the presence of ethanol consumption affect cocaine metabolism?
A2: Research indicates that the simultaneous consumption of cocaine and ethanol leads to the formation of ethyl esters of arylhydroxy metabolites, including 4'-hydroxybenzoylecgonine ethyl ester, in addition to the methyl esters typically observed. [] This suggests an interaction between the metabolic pathways of cocaine and ethanol, leading to the formation of these unique metabolites.
Q3: How is 4'-hydroxybenzoylecgonine detected and identified in urine samples?
A3: The identification of 4'-hydroxybenzoylecgonine in urine samples relies on sophisticated analytical techniques. Gas chromatography, coupled with mass spectrometry (GC-MS), is employed to analyze the chemical components of the urine. [, , ] The retention time of the compound during chromatography and its unique fragmentation pattern during mass spectrometry are compared to synthesized standards to confirm its identity. This method allows researchers to differentiate 4'-hydroxybenzoylecgonine from other cocaine metabolites and provides insights into the metabolic processes associated with cocaine use.
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